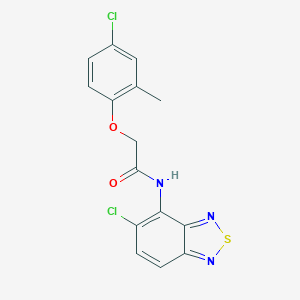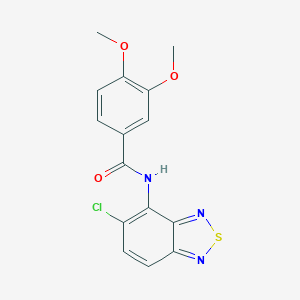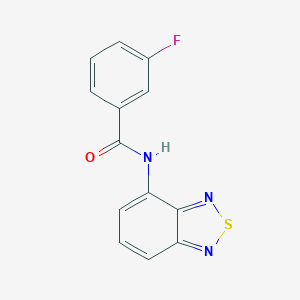![molecular formula C19H16ClN5OS2 B278247 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278247.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazolothiadiazole moiety, and an acetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the triazolothiadiazole core, followed by the introduction of the chlorophenylthio group and the acetamide linkage. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
科学的研究の応用
2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar compounds include other triazolothiadiazole derivatives and chlorophenylthio compounds. Compared to these, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-[(4-chlorophenyl)thio]-N-phenylacetamide
- N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide .
特性
分子式 |
C19H16ClN5OS2 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H16ClN5OS2/c1-2-16-22-23-19-25(16)24-18(28-19)12-3-7-14(8-4-12)21-17(26)11-27-15-9-5-13(20)6-10-15/h3-10H,2,11H2,1H3,(H,21,26) |
InChIキー |
WTUBRLSVHPJKPD-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
正規SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278164.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278168.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
![methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278175.png)
![Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B278179.png)
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)



![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
